molecular formula C8H8N2O3S B12601266 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- CAS No. 649554-02-9

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)-

Cat. No.: B12601266
CAS No.: 649554-02-9
M. Wt: 212.23 g/mol
InChI Key: LQMDSXLXFGYONW-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- is a chemical compound with the molecular formula C8H8N2O3S. It is known for its unique structure, which includes a thiazole ring, a butenoic acid moiety, and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- typically involves the reaction of thiazole derivatives with butenoic acid precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-methyl-4-oxo-4-(1,3-thiazol-2-ylamino)-, (2E)-
  • 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2Z)-

Uniqueness

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- is unique due to its specific structural features, such as the (2E) configuration and the presence of both the thiazole ring and the butenoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

649554-02-9

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2-methyl-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C8H8N2O3S/c1-5(7(12)13)4-6(11)10-8-9-2-3-14-8/h2-4H,1H3,(H,12,13)(H,9,10,11)

InChI Key

LQMDSXLXFGYONW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=NC=CS1)C(=O)O

Origin of Product

United States

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